molecular formula C17H16N4OS B5569458 2-[(5-Benzyl-4-phenyl-1,2,4-triazol-3-yl)sulfanyl]acetamide

2-[(5-Benzyl-4-phenyl-1,2,4-triazol-3-yl)sulfanyl]acetamide

Cat. No.: B5569458
M. Wt: 324.4 g/mol
InChI Key: NTGIUYNDKQGPQF-UHFFFAOYSA-N
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Description

2-[(5-Benzyl-4-phenyl-1,2,4-triazol-3-yl)sulfanyl]acetamide is a chemical compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Scientific Research Applications

2-[(5-Benzyl-4-phenyl-1,2,4-triazol-3-yl)sulfanyl]acetamide has several scientific research applications:

Safety and Hazards

Sigma-Aldrich provides “2-[(5-benzyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide” as part of a collection of rare and unique chemicals to early discovery researchers . The buyer assumes responsibility to confirm product identity and/or purity . All sales are final .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[(5-Benzyl-4-phenyl-1,2,4-triazol-3-yl)sulfanyl]acetamide typically involves the S-alkylation of 4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol in an alkaline medium with 2-bromo-1-phenylethanone, followed by the reduction of the corresponding ketone . The reaction conditions often require the presence of strong bases such as pyridine and piperidine to facilitate the conversion of the resulting compound into a soluble form .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions: 2-[(5-Benzyl-4-phenyl-1,2,4-triazol-3-yl)sulfanyl]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The triazole ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Nucleophiles like amines, thiols, and halides are employed under basic or acidic conditions.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols and amines.

    Substitution: Various triazole derivatives with different substituents.

Mechanism of Action

The mechanism of action of 2-[(5-Benzyl-4-phenyl-1,2,4-triazol-3-yl)sulfanyl]acetamide involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Uniqueness: 2-[(5-Benzyl-4-phenyl-1,2,4-triazol-3-yl)sulfanyl]acetamide stands out due to its unique combination of a triazole ring and a sulfanylacetamide moiety. This structure imparts distinct biological activities, making it a versatile compound for various applications. Its ability to undergo multiple chemical reactions and form diverse derivatives further enhances its utility in scientific research.

Properties

IUPAC Name

2-[(5-benzyl-4-phenyl-1,2,4-triazol-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4OS/c18-15(22)12-23-17-20-19-16(11-13-7-3-1-4-8-13)21(17)14-9-5-2-6-10-14/h1-10H,11-12H2,(H2,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTGIUYNDKQGPQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=NN=C(N2C3=CC=CC=C3)SCC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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